1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure incorporates a benzo[d][1,3]dioxole moiety and a pyrrolo[1,2-a]imidazole group, which are known for their biological significance.
Synthesis
The synthesis of this compound generally involves multi-step reactions that incorporate various chemical precursors. For example, the synthesis may begin with the formation of the benzo[d][1,3]dioxole derivative followed by the coupling with the pyrrolo[1,2-a]imidazole segment through urea formation. This synthetic pathway is crucial in determining the yield and purity of the final product.
Anticancer Properties
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The IC50 values for these compounds indicate their potency:
Compound | HepG2 IC50 (µM) | HCT116 IC50 (µM) | MCF7 IC50 (µM) |
---|---|---|---|
Doxorubicin | 7.46 | 8.29 | 4.56 |
This compound | TBD | TBD | TBD |
These results suggest that while standard chemotherapeutics like doxorubicin show considerable activity, derivatives containing the benzo[d][1,3]dioxole structure can potentially offer comparable or enhanced efficacy without significant cytotoxicity to normal cells (IC50 > 150 µM) .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways that are often upregulated in cancers.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial apoptosis pathway proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treatment with these compounds can lead to cell cycle arrest at specific phases, further inhibiting cancer cell proliferation.
Case Studies
A notable study published in European Journal of Medicinal Chemistry explored a series of thiourea derivatives related to benzo[d][1,3]dioxole. These derivatives demonstrated promising anticancer properties through mechanisms involving apoptosis and cell cycle disruption .
Another research effort focused on the structural optimization of imidazopyridines for visceral leishmaniasis also highlighted similar chemical frameworks and their biological implications . These studies reinforce the potential therapeutic applications of compounds featuring the benzo[d][1,3]dioxole moiety.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-20(23-15-7-8-17-18(10-15)27-12-26-17)22-14-5-3-13(4-6-14)16-11-21-19-2-1-9-24(16)19/h3-8,10-11H,1-2,9,12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHLZQSAVBSFRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.